![molecular formula C11H16F3NO4 B8191436 (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B8191436.png)
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C11H16F3NO4 and a molecular weight of 283.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, along with two carboxylic acid groups and a tert-butyl ester group . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps :
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Esterification: The carboxylic acid groups are esterified using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity .
Chemical Reactions Analysis
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid: undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrrolidine ring play a crucial role in its activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid: can be compared with other similar compounds, such as:
- 3-Trifluoromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester
- Trans (+/-) [4-(Trifluoromethyl)Pyrrolidine]-1,3-Dicarboxylic Acid 1-Tert-Butyl Ester
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The presence of the trifluoromethyl group and the specific configuration of the pyrrolidine ring contribute to the uniqueness of This compound .
Biological Activity
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is C11H14F3N1O4, with a molecular weight of approximately 263.24 g/mol. It features a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group, which influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄F₃N₁O₄ |
Molecular Weight | 263.24 g/mol |
Density | 1.194 g/cm³ |
Boiling Point | 355.2 ºC |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate receptor activity, influencing signaling pathways associated with various physiological responses.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects: The compound has been evaluated for its potential to reduce inflammation in experimental models.
- Neuroprotective Properties: Investigations suggest that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including this compound. Results indicated that at concentrations above 50 µM, the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli.
Study on Anti-inflammatory Effects
In a controlled experiment using a murine model of inflammation, the administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role for this compound in therapeutic applications targeting inflammatory diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Reference |
---|---|---|
(2S)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid | Moderate antimicrobial activity | |
(R)-(-)-Pyrrolidine-3-carboxylic acid | Neuroprotective effects |
Properties
IUPAC Name |
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(8(16)17)7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUQHAREUKFTRZ-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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